molecular formula C13H19ClN2O B1398465 N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1246172-48-4

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1398465
CAS RN: 1246172-48-4
M. Wt: 254.75 g/mol
InChI Key: BVLOZWPBBIZENI-UHFFFAOYSA-N
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Description

“N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound . It is also known as Prilocaine . Prilocaine is a local anesthetic used in dental procedures .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride and its derivatives have been explored for anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of neurodegenerative disorders like Alzheimer's disease. A study found that specific derivatives of this compound, particularly those with a bulky moiety in the para position, demonstrated substantial anti-AChE activity. This research indicates that these compounds could be potential antidementia agents (Sugimoto et al., 1990).

Inhibition of Synaptic Transmission

Research on structurally related compounds, such as AM404, which is an inhibitor of endocannabinoid transport, has shown effects on synaptic transmission in rat hippocampal neurons. These findings suggest that similar compounds may have applications in the modulation of synaptic transmission, although the connection to this compound specifically is less direct (Kelley & Thayer, 2004).

Soluble Epoxide Hydrolase Inhibition

Compounds including 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide, which are structurally similar to this compound, have been identified as inhibitors of soluble epoxide hydrolase. This indicates potential applications in disease models, though the exact relevance to this compound needs further exploration (Thalji et al., 2013).

Drug Metabolism and Distribution Studies

Studies on the metabolic disposition and distribution of casopitant, a neurokinin-1 receptor antagonist which shares structural similarities with this compound, provide insights into absorption, metabolism, and excretion patterns of similar compounds. This research is vital for understanding the pharmacokinetics of related drugs (Miraglia et al., 2010).

Local Anesthetic Agent Synthesis

The synthesis of carbon-14 labelled ropivacaine, a local anaesthetic agent, involves compounds related to this compound. This kind of research is crucial for developing new anesthetics and understanding their mechanisms (Sahlberg, 1987).

Anti-inflammatory Activity

Research into the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs, including those involving piperidine derivatives, contributes to understanding the anti-inflammatory potential of related compounds (Rajasekaran et al., 1999).

Mechanism of Action

Target of Action

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, also known as N-(o-Tolyl)piperidine-2-carboxamide hydrochloride, primarily targets sodium channels on the neuronal cell membrane . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics.

Mode of Action

This compound acts by binding to the intracellular surface of sodium channels, which blocks the subsequent influx of sodium into the cell . This blockage prevents action potential propagation and nerve function. When the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .

Biochemical Pathways

It is known that the compound’s action on sodium channels can limit the spread of seizure activity and reduce seizure propagation . The antiarrhythmic actions of the compound are mediated through effects on sodium channels in Purkinje fibers .

Pharmacokinetics

It is known that prilocaine, a similar compound, is 55% protein-bound in plasma at a concentration of 05-10 mg/mL .

Result of Action

The primary result of the action of this compound is the prevention of action potential propagation and nerve function due to its blocking effect on sodium channels . This leads to a local anesthetic effect, making it useful in procedures requiring local anesthesia.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydration of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound) . .

properties

IUPAC Name

N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-6-2-3-7-11(10)15-13(16)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLOZWPBBIZENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246172-48-4
Record name 2-Piperidinecarboxamide, N-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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